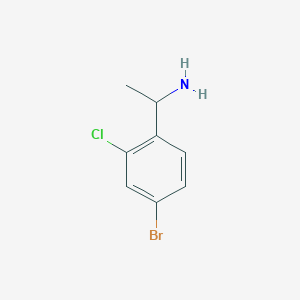

1-(4-Bromo-2-chlorophenyl)ethanamine

Description

Contextualization within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of organic compounds that are foundational to the synthesis of a vast array of industrial and biologically active molecules. ncert.nic.in The introduction of halogen atoms onto an aromatic amine framework significantly modifies the compound's electronic properties, lipophilicity, and metabolic stability, making them crucial motifs in drug design. Research in this area often focuses on developing novel methods for their synthesis and exploring their applications as versatile intermediates. ncert.nic.ingoogle.com

The synthesis of halogenated aromatic amines can be approached through various methods, including the direct halogenation of an aromatic amine or the amination of a dihalogenated aromatic compound. google.com The latter often employs metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for their efficiency and functional group tolerance. google.com The reactivity of the aromatic halides in such reactions can vary, influencing the choice of synthetic strategy. acs.org For a molecule like 1-(4-Bromo-2-chlorophenyl)ethanamine, the differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization. These compounds serve as starting materials for a wide range of organic transformations, leveraging the reactivity of both the amine group and the halogenated aromatic ring. studymind.co.uk

Significance as a Chiral Building Block Precursor

The significance of this compound is amplified by its chirality. The carbon atom attached to the amine group and the phenyl ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) isomers). Chiral building blocks are indispensable in asymmetric synthesis, a field focused on creating single enantiomers of complex molecules. nih.gov3wpharm.comambeed.com This is particularly critical in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities and safety profiles.

As a chiral precursor, a specific enantiomer of this compound can be used to introduce a defined stereocenter into a target molecule. This allows chemists to control the three-dimensional arrangement of atoms in the final product, which is essential for its intended biological function. The presence of the halogen atoms provides additional points for molecular modification, allowing for the construction of diverse and complex structures from a single chiral starting material. The demand for enantiomerically pure compounds has led to the development of numerous chiral building blocks, with halogenated phenylethylamines being a prominent family. mayzem.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is primarily directed along two main trajectories: the optimization of its synthesis and its application as an intermediate in target-oriented synthesis.

Synthetic Methodologies : Research focuses on developing efficient and stereoselective methods to produce the amine. A common route involves the asymmetric reduction or reductive amination of the corresponding ketone, 1-(4-Bromo-2-chlorophenyl)ethanone (B1590970). marketresearchreportstore.com The development of catalysts that can produce a single enantiomer of the amine in high yield and purity is a significant area of investigation. This ensures a reliable supply of the chiral building block for further synthetic endeavors.

Application in Synthesis : The primary research trajectory involves using this compound as a key intermediate in the synthesis of high-value compounds, especially potential pharmaceutical agents. Its structure is a substructure of interest in medicinal chemistry. For instance, related di-substituted phenyl derivatives are used as intermediates in the synthesis of drugs like dapagliflozin. google.com Researchers are exploring its incorporation into novel molecular scaffolds to generate libraries of compounds for biological screening. The amine functional group allows for a wide range of derivatization reactions, such as amide bond formation, while the halogenated ring can participate in cross-coupling reactions to build molecular complexity.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | 1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride |

| CAS Number | 943152-99-6 bldpharm.com | 943152-94-1 sigmaaldrich.com |

| Molecular Formula | C₈H₉BrClN bldpharm.com | C₈H₉BrClN·HCl sigmaaldrich.com |

| Molecular Weight | 234.52 g/mol nih.gov | 270.98 g/mol sigmaaldrich.com |

| Physical Form | Data not widely available | Solid sigmaaldrich.com |

| IUPAC Name | This compound | 1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride sigmaaldrich.com |

Note: Data for the free base is less available in public sources compared to its more stable hydrochloride salt.

Table 2: Related Halogenated Phenylamine Structures in Research

| Compound Name | CAS Number | Context/Application | Reference |

| (R)-(+)-1-(4-Bromophenyl)ethylamine | 45791-36-4 | Chiral building block | sigmaaldrich.com |

| 4-Bromo-2-chloroaniline | 38762-41-3 | Synthetic intermediate | nih.gov |

| 2-(4-Bromophenyl)ethylamine | 73918-56-6 | Synthetic building block | |

| (R)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine | 1213909-98-8 | Chiral building block | nih.gov |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Not an amine, but a related precursor for Dapagliflozin synthesis | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVILXRPZVDOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromo 2 Chlorophenyl Ethanamine

Enantioselective Synthesis Strategies

The generation of single-enantiomer 1-(4-Bromo-2-chlorophenyl)ethanamine is of significant interest, and various catalytic asymmetric methods have been developed to achieve this. These strategies aim to control the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer with high purity.

Asymmetric Hydrogenation Routes to this compound

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the desired amine. wikipedia.org The most prominent catalysts for this transformation are the ruthenium-based complexes developed by Noyori and his contemporaries. wikipedia.orgresearchgate.net These systems typically feature a Ru(II) center coordinated to a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. wikipedia.orgethz.ch

The reaction involves the hydrogenation of the precursor, 1-(4-bromo-2-chlorophenyl)ethanone (B1590970), using hydrogen gas, often in the presence of a base like potassium tert-butoxide, which accelerates the reaction. nih.gov The catalyst's chiral pocket directs the approach of the hydrogen molecule to one face of the ketone, leading to the preferential formation of one alcohol enantiomer. nih.govyoutube.com The resulting chiral alcohol, 1-(4-bromo-2-chlorophenyl)ethanol, can subsequently be converted to the target amine via methods such as a Mitsunobu reaction or by conversion to a leaving group followed by amination. While direct asymmetric reductive amination of ketones is also possible, the two-step hydrogenation-amination route is often highly effective for aryl ketones. ethz.ch

| Catalyst/Ligand System | Substrate Type | Solvent | H2 Pressure (bar) | Temp (°C) | ee (%) |

| RuCl2((S)-BINAP)((S,S)-DPEN) | Substituted Acetophenones | 2-Propanol | 8 - 10 | 25 - 30 | >98 |

| [Ir(COD)Cl]2 / f-spiroPAP | Aromatic Ketones | Methanol | 50 | 25 | >99 |

| Ru(OAc)2((R)-xylbinap) | β-Keto Esters | Methanol | 4 - 100 | 50 | >98 |

| Mn(I) with PNNP Ligand | Substituted Acetophenones | Toluene | 50 | 60 | up to 85 researchgate.net |

This table presents typical conditions and enantioselectivities for the asymmetric hydrogenation of ketones analogous to 1-(4-bromo-2-chlorophenyl)ethanone, demonstrating the general efficacy of the method.

Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound

The use of chiral auxiliaries provides a reliable, substrate-controlled method for asymmetric synthesis. mdpi.com For the synthesis of chiral primary amines, Ellman's auxiliary, tert-butanesulfinamide, is exceptionally versatile. sigmaaldrich.comwikipedia.org The synthesis begins with the condensation of the chiral auxiliary, for instance (R)-tert-butanesulfinamide, with the ketone precursor 1-(4-bromo-2-chlorophenyl)ethanone. This reaction, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, forms an N-sulfinylimine intermediate. uea.ac.uk

The crucial stereoselective step is the reduction of the C=N bond of the sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reducing agent (e.g., sodium borohydride) to the opposite face. sigmaaldrich.com This results in the formation of the corresponding sulfinamide with high diastereoselectivity. The final step involves the acidic cleavage (e.g., with HCl in a protic solvent) of the sulfinyl group, which is easily removed to afford the desired enantiopure primary amine hydrochloride. wikipedia.org

| Chiral Auxiliary | Ketone Substrate | Condensation Reagent | Reduction Reagent | Diastereoselectivity (d.r.) |

| (R)-tert-Butanesulfinamide | Aryl Methyl Ketones | Ti(OEt)4 | NaBH4 | >95:5 |

| (R)-tert-Butanesulfinamide | Di-aryl Ketones | Ti(OEt)4 | L-Selectride | >98:2 |

| (S)-p-Toluenesulfinamide | Aliphatic Ketones | Ti(OEt)4 | NaBH4 | 85:15 to >95:5 |

| (R)-tert-Butanesulfinamide | α-Keto Esters | Ti(OEt)4 | NaBH(OAc)3 | >90:10 |

This table summarizes findings for the synthesis of chiral amines using sulfinamide auxiliaries with various ketone types, illustrating the expected high diastereoselectivity for the synthesis of this compound. sigmaaldrich.comnih.gov

Organocatalytic Approaches to Chiral this compound

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of metals. For the preparation of chiral amines, the direct enantioselective reductive amination of ketones can be achieved using chiral Brønsted acids, such as chiral phosphoric acids (CPAs). researchgate.netnih.gov

In this approach, the ketone (1-(4-bromo-2-chlorophenyl)ethanone), an amine source (e.g., a benzylamine (B48309) derivative), and a hydride source (typically a Hantzsch ester) are combined in the presence of a catalytic amount of a CPA. researchgate.net The chiral catalyst activates the in situ-formed imine by protonation, creating a chiral ion pair. This organized transition state guides the hydride transfer from the Hantzsch ester to one face of the iminium ion, thereby establishing the stereocenter with high enantioselectivity. nih.gov A key advantage of this direct method is that it bypasses the need to isolate potentially unstable imine intermediates. nih.gov

| Organocatalyst (CPA) | Ketone Substrate | Amine Source | Hydride Source | Solvent | ee (%) |

| TRIP | Aryl Alkyl Ketones | p-Anisidine | Hantzsch Ester | Toluene | 90-97 researchgate.net |

| SPINOL-PA | Aryl Alkyl Ketones | Benzylamine | Hantzsch Ester | Dichloromethane | up to 96 |

| (R)-3,3'-(CF3)2-BINOL-PA | Aliphatic Ketones | p-Anisidine | Hantzsch Ester | Mesitylene | 85-95 |

| (S)-TRIP | Heteroaryl Ketones | Benzylamine | Hantzsch Ester | Toluene | up to 99 |

This table shows representative results for the organocatalytic reductive amination of various ketones, indicating the high potential for enantioselectivity in the synthesis of the target compound.

Biocatalytic Synthesis Pathways for Enantiopure this compound

Biocatalysis offers a highly selective and environmentally benign route to chiral amines through the use of enzymes. mdpi.comdiva-portal.org ω-Transaminases (ω-TAs), also known as amine transaminases (ATAs), are particularly well-suited for the asymmetric synthesis of amines from prochiral ketones. worktribe.comnih.gov These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to a ketone acceptor. mdpi.com

The synthesis of this compound would involve reacting the corresponding ketone with a suitable ω-TA and an amine donor. nih.govresearchgate.net The reaction is governed by the enzyme's high stereoselectivity, which can produce either the (R)- or (S)-amine with exceptionally high enantiomeric excess (>99% is common). researchgate.net A significant challenge is the unfavorable reaction equilibrium, which is often overcome by using a large excess of the amine donor or by employing systems to remove the ketone byproduct (e.g., using a lactate (B86563) dehydrogenase to remove pyruvate (B1213749) when alanine (B10760859) is the donor). diva-portal.org The selection of a suitable transaminase often requires screening a library of enzymes to find one with high activity and selectivity for the specific substrate. dtu.dknih.gov

| Enzyme Source | Substrate Type | Amine Donor | Conditions | Conversion (%) | ee (%) |

| Arthrobacter sp. (ATA) | Substituted Acetophenones | Isopropylamine | pH 8.0, 35-40 °C | >95 | >99 (R) nih.gov |

| Chromobacterium violaceum (ATA) | 4'-substituted Acetophenones | L-Alanine | pH 7.5, 30 °C | >90 | >99 (S) diva-portal.org |

| Vibrio fluvialis (ATA) | Bulky Ketones | Isopropylamine | pH 8.5, 45 °C | >99 | >99 (S) |

| Rhodobacter sphaeroides (ATA) | Heterocyclic Ketones | D-Alanine | pH 9.0, 37 °C | >90 | >99 (R) nih.gov |

This table provides examples of ω-transaminases used for the asymmetric synthesis of chiral amines from analogous ketones, highlighting the excellent selectivity achievable through biocatalysis.

Racemic Synthesis Approaches and Optimization

When a racemic mixture of the amine is sufficient, or as a precursor for classical resolution, direct reductive amination provides an efficient synthetic route.

Reductive Amination Protocols for this compound Precursors

Reductive amination is a cornerstone of amine synthesis, converting a ketone into an amine in a single pot. libretexts.org The reaction proceeds via the initial formation of an imine from the condensation of 1-(4-bromo-2-chlorophenyl)ethanone with an ammonia (B1221849) source, followed by in situ reduction of the imine. libretexts.orgorganic-chemistry.org

Various combinations of ammonia sources and reducing agents can be employed. acs.org Common ammonia sources include ammonium (B1175870) acetate, ammonium formate, or ammonia gas in an alcoholic solvent. organic-chemistry.orgnih.gov For the reduction step, common hydride reagents include sodium borohydride (B1222165) (NaBH4), the milder sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.org Alternatively, catalytic hydrogenation using H2 gas over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) is also a widely used method. taylorandfrancis.com Optimization of solvent, temperature, and reagents is key to maximizing yield and minimizing side products.

| Ammonia Source | Reducing Agent | Catalyst | Solvent | Conditions | Typical Yield (%) |

| NH4OAc | NaBH3CN | - | Methanol | Room Temp, 24h | 70-90 organic-chemistry.org |

| NH3 (aq) | H2 (1-10 bar) | CoCl2 / NaBH4 | Ethanol | 80 °C, 24h | 85-99 acs.org |

| NH4OAc | H2 (6 atm) | Raney Ni | Ethanol | 90-100 °C, 12h | 60-80 taylorandfrancis.com |

| NH4 formate | - | Cp*Ir(III) complex | - | 100 °C, 12h | 80-95 nih.gov |

This table outlines various common protocols for the racemic reductive amination of ketones, which are applicable to the synthesis of this compound.

Transition Metal-Catalyzed Amination Routes to Related Structures

The direct asymmetric reductive amination of ketones is a highly efficient method for producing chiral amines. nih.gov This approach is particularly valuable as it can circumvent the need for resolving a racemic mixture, a process that is often inefficient. While specific examples detailing the transition metal-catalyzed asymmetric reductive amination of 4-bromo-2-chloroacetophenone are not extensively documented in publicly available literature, analogous reactions with substituted acetophenones provide a strong basis for its feasibility.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have shown significant promise in the asymmetric hydrogenation of imines and the direct reductive amination of ketones. nih.govnih.govrsc.org For instance, iridium complexes with chiral phosphoramidite (B1245037) ligands have been successfully employed for the direct asymmetric reductive amination of various aromatic ketones. nih.govrsc.org These reactions typically proceed with high yields and excellent enantioselectivity.

Another powerful strategy involves the use of iron catalysts for the reductive amination of ketones with ammonia. nih.gov This method is advantageous due to the earth-abundance and low toxicity of iron. Studies have shown that various substituted aryl-alkyl ketones can be converted to their corresponding primary amines in good yields with high selectivity, tolerating functional groups such as halogens. nih.gov

The following table summarizes representative transition metal-catalyzed reductive amination reactions of ketones, which serve as models for the synthesis of this compound.

Table 1: Examples of Transition Metal-Catalyzed Reductive Amination of Ketones This table is interactive. Users can sort and filter the data.

| Catalyst System | Ketone Substrate | Amine Source | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Aromatic Ketones | Primary Alkyl Amines | H₂ | Toluene | 60 | High | Up to 99% |

| Fe/N-doped SiC | Substituted Acetophenones | aq. NH₃ | H₂ | - | 140 | Good | N/A |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted Pyridines | (NH₄)₂TFA | H₂ | Methanol | 80 | Excellent | >99% |

| Rh(acac)(CO)₂ / Chiral Ligand | α-Substituted Enamides | - | H₂/CO | Toluene | 100 | Good | Up to 99% |

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound from 4-bromo-2-chloroacetophenone presents challenges in chemo- and regioselectivity. The presence of two different halogen substituents on the aromatic ring, along with the carbonyl group, requires careful selection of reagents and reaction conditions to achieve the desired transformation without side reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov In the context of synthesizing this compound via reductive amination, the primary challenge is the selective reduction of the imine intermediate in the presence of the starting ketone. masterorganicchemistry.comwikipedia.org Common reducing agents like sodium borohydride (NaBH₄) can also reduce the ketone, leading to the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com To overcome this, milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed, as they selectively reduce the protonated imine. masterorganicchemistry.com

Another aspect of chemoselectivity is the potential for dehalogenation, particularly the debromination, under certain reductive conditions. The choice of catalyst and reaction conditions is crucial to preserve the bromo and chloro substituents on the aromatic ring.

Regioselectivity , the preference for reaction at one position over another, is also a key consideration. In the context of the starting material, 4-bromo-2-chloroacetophenone, regioselectivity would be a factor if reactions targeting the aromatic ring were being considered. However, in the reductive amination to form the target amine, the primary focus is on the transformation of the acetyl group.

Recent advancements have highlighted methods that offer high chemo- and regioselectivity. For instance, iron-catalyzed radical arene amination has been shown to be highly regioselective for the synthesis of ortho-phenylenediamines by leveraging noncovalent interactions. organic-chemistry.org While not directly applicable to the synthesis of the title compound, this demonstrates the power of modern synthetic methods to control selectivity.

The following table outlines strategies to address chemo- and regioselectivity challenges in the synthesis of substituted amines.

Table 2: Strategies for Chemo- and Regioselectivity in Amine Synthesis This table is interactive. Users can sort and filter the data.

| Challenge | Strategy | Reagents/Conditions | Outcome |

| Chemoselectivity: Reduction of ketone vs. imine | Use of a milder reducing agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective reduction of the imine intermediate. |

| Chemoselectivity: Dehalogenation | Careful selection of catalyst and conditions | Palladium on carbon with specific modifications or calcination to reduce dehalogenation activity. | Preservation of halogen substituents. |

| Regioselectivity: Amination of substituted arenes | Directed C-H amination | Iron catalysis with directing groups (e.g., sulfamate). | High regioselectivity for ortho-amination. |

Stereochemical Aspects and Enantiomeric Resolution of 1 4 Bromo 2 Chlorophenyl Ethanamine

Chirality and Stereoisomerism in 1-(4-Bromo-2-chlorophenyl)ethanamine

This compound possesses a single stereogenic center, also known as a chiral center, at the carbon atom bonded to the amino group, the methyl group, the hydrogen atom, and the 4-bromo-2-chlorophenyl group. Due to this asymmetry, the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. youtube.com These enantiomers are designated as (R)-1-(4-Bromo-2-chlorophenyl)ethanamine and (S)-1-(4-Bromo-2-chlorophenyl)ethanamine based on the Cahn-Ingold-Prelog priority rules. youtube.com The spatial arrangement of the substituents around the chiral carbon determines the specific three-dimensional structure of each enantiomer. uou.ac.in While enantiomers share the same physical properties such as boiling point, melting point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light and other chiral molecules. uou.ac.in

Classical Resolution Techniques for Enantiopure this compound

Classical resolution is a widely used method for separating enantiomers. onyxipca.com This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org

Diastereomeric Salt Formation and Crystallization

For a basic compound like this compound, acidic chiral resolving agents are typically employed. The reaction between the racemic amine and a chiral acid results in the formation of two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation and is often determined through screening experiments. onyxipca.com For instance, in the resolution of a similar compound, (1-methyl-2-phenyl)-ethylamine, (-)-tartaric acid was used to form diastereomeric salts, which were then separated by crystallization. gavinpublishers.com The less soluble diastereomeric salt crystallizes out of the solution first, allowing for its isolation. Subsequently, the desired enantiomer of the amine can be recovered by treating the separated diastereomeric salt with a base to neutralize the resolving agent. libretexts.orggavinpublishers.com

| Resolving Agent Category | Examples |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid libretexts.org |

| Chiral Bases (for resolving acidic compounds) | Brucine, Strychnine, Quinine, (R)-1-Phenylethanamine libretexts.org |

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the separation and analysis of enantiomers, offering high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) of this compound

Chiral High-Performance Liquid Chromatography (HPLC) is a prevalent method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

For primary amines like this compound, crown ether-based CSPs are particularly effective. nih.gov For example, the enantiomeric separation of 1-(4-bromophenyl)-ethylamine, a structurally related compound, was successfully achieved using a Chirosil RCA(+) column, which has a chemically bonded (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid stationary phase. researchgate.net The mobile phase typically consists of an aqueous-organic mixture, such as water and acetonitrile (B52724) or methanol, often with an acidic modifier like perchloric acid to improve peak shape and resolution. researchgate.net The separation mechanism involves the formation of diastereomeric complexes between the protonated amine enantiomers and the chiral crown ether, a process known as inclusion complexing. researchgate.netsigmaaldrich.com

Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Excess Determination

Gas chromatography (GC) with a chiral stationary phase is another valuable technique for determining the enantiomeric excess (ee) of a chiral compound. gcms.cz This method is particularly useful for volatile compounds. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, which is often a derivatized cyclodextrin (B1172386) coated onto a capillary column. gcms.cz

For the analysis of amines by chiral GC, it is sometimes necessary to derivatize the amine to improve its volatility and chromatographic behavior. However, direct analysis is also possible. The choice of the specific chiral GC column is critical for achieving baseline separation of the enantiomers. gcms.cz The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. ed.gov Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is also emerging as a powerful technique for chiral separations, offering fast analysis times and high efficiency. gimitec.com

Kinetic Resolution Strategies for this compound

Kinetic resolution is a method for separating enantiomers based on the difference in the reaction rates of the two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts completely while the other remains unreacted, allowing for their separation.

Enzymes, such as lipases, are highly stereoselective catalysts and are often used in kinetic resolutions. For example, a lipase-catalyzed enantioselective synthesis was used to resolve (RS)-1-bromo-3-chloro-2-propanol, demonstrating the potential of enzymatic methods for resolving chiral compounds. researchgate.net In the context of this compound, a kinetic resolution could potentially be achieved through an enzyme-catalyzed acylation reaction, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. The success of such a strategy depends on finding a suitable enzyme and reaction conditions that provide high enantioselectivity.

Chemical Transformations and Reactivity of 1 4 Bromo 2 Chlorophenyl Ethanamine

Amination Reactions and Nitrogen-Centered Functionalizations

The primary amine moiety of 1-(4-bromo-2-chlorophenyl)ethanamine is a nucleophilic center that readily participates in a variety of classical amine reactions, including acylation, sulfonylation, alkylation, and condensation to form imines. These transformations are fundamental for modifying the compound's steric and electronic properties.

Acylation and Sulfonylation Reactions of the Amine Moiety

The primary amine of this compound can be readily acylated or sulfonylated by reacting it with acylating or sulfonylating agents, respectively. These reactions convert the basic amine into neutral amide or sulfonamide functionalities.

Acylation is typically achieved by treating the amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction. This transformation is crucial for installing a wide array of functional groups and for protecting the amine during subsequent reactions.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutically active compounds. A specific derivative, 1-(4-bromo-2-chlorophenyl)ethane-1-sulfonamide, has been documented in chemical databases. shachemlin.comsigmaaldrich.cn

| Reaction Type | Reagent | Typical Base | Solvent | Product |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-(1-(4-Bromo-2-chlorophenyl)ethyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or catalytic DMAP | Dichloromethane (DCM) or Acetonitrile (B52724) | N-(1-(4-Bromo-2-chlorophenyl)ethyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) | N-(1-(4-Bromo-2-chlorophenyl)ethyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Triethylamine | Dichloromethane (DCM) | N-(1-(4-Bromo-2-chlorophenyl)ethyl)methanesulfonamide |

Alkylation of the Amine Moiety

Alkylation of the primary amine can introduce one or two alkyl groups to the nitrogen atom. Direct alkylation with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt.

A more controlled method for achieving mono-alkylation is through reductive amination. This two-step, one-pot process first involves the formation of an imine by reacting this compound with an aldehyde or ketone. The intermediate imine is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary amine. This method prevents over-alkylation and provides a high yield of the desired N-alkylated product. For instance, reaction with acetone (B3395972) followed by reduction would yield N-isopropyl-1-(4-bromo-2-chlorophenyl)ethanamine.

Formation of Imines and Related Derivatives from this compound

The primary amine of this compound undergoes a condensation reaction with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the imine product. nih.gov

The formation of imines is a versatile method for creating C=N double bonds and serves as a gateway to other functional groups. For example, imines derived from this amine can be reduced to secondary amines (as in reductive amination), or they can act as electrophiles in addition reactions. Research on the structurally similar 4-bromo-2-methylaniline (B145978) has demonstrated its successful conversion into (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline by reaction with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid, achieving excellent yields. mdpi.comresearchgate.net A similar reactivity profile is expected for this compound.

| Carbonyl Compound | Catalyst | Conditions | Product (Imine) |

|---|---|---|---|

| Benzaldehyde | Acetic Acid (catalytic) | Toluene, Dean-Stark trap | (E)-N-Benzylidene-1-(4-bromo-2-chlorophenyl)ethanamine |

| Acetone | Acetic Acid (catalytic) | Methanol, reflux | N-(1-(4-Bromo-2-chlorophenyl)ethyl)propan-2-imine |

| Cyclohexanone | p-Toluenesulfonic acid (catalytic) | Toluene, reflux | N-(Cyclohexylidene)-1-(4-bromo-2-chlorophenyl)ethanamine |

Reactions Involving the Halogenated Aromatic Ring

The 4-bromo-2-chlorophenyl ring is a key platform for building molecular complexity through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a critical feature of this scaffold. In palladium catalysis, the oxidative addition step is generally much faster for aryl bromides than for aryl chlorides. This selectivity allows for the targeted functionalization of the C4 position (bromine) while leaving the C2 position (chlorine) intact.

Suzuki-Miyaura Cross-Coupling Reactions of this compound Derivatives

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov For derivatives of this compound, this reaction can be used to selectively replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups.

To prevent interference from the primary amine, it is often protected as an amide or carbamate (B1207046) prior to the coupling reaction. However, methods have been developed for the Suzuki coupling of unprotected ortho-bromoanilines, suggesting that under specific conditions, the reaction can proceed without protection. nih.gov Studies on related substrates, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have shown successful Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base, yielding both mono- and di-substituted products where the aryl bromide reacts preferentially. mdpi.comresearchgate.net

| Boronic Acid/Ester | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | mdpi.com |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | mdpi.comresearchgate.net |

| Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | nih.gov |

Heck and Sonogashira Coupling Reactions with this compound Scaffolds

In addition to the Suzuki reaction, the bromine atom on the this compound scaffold can be functionalized using other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings. Again, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations.

The Heck reaction couples the aryl bromide with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene.

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne. nih.govlibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov This reaction is instrumental in synthesizing arylalkynes, which are important precursors for many complex molecules and conjugated materials. nih.govlibretexts.org For example, reacting an N-protected derivative of this compound with phenylacetylene (B144264) under Sonogashira conditions would selectively yield an N-protected 1-(2-chloro-4-(phenylethynyl)phenyl)ethanamine.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Triethylamine (Et₃N) | DMF or Acetonitrile |

| Heck | Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF |

| Sonogashira (Copper-catalyzed) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine (Et₃N) | THF or Toluene |

| Sonogashira (Copper-free) | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO |

Nucleophilic Aromatic Substitution Pathways on the Chlorophenyl Ring

The phenyl ring of this compound is substituted with two electron-withdrawing halogen atoms (bromine and chlorine), which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.combyjus.com The SNAr mechanism is a significant pathway for modifying the aromatic core of this molecule. This reaction typically proceeds via a two-step addition-elimination mechanism. wikipedia.org

In the first step, a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The negative charge of this intermediate is delocalized across the aromatic system. The presence of electron-withdrawing groups, such as the chloro and bromo substituents on the ring, is crucial for stabilizing this anionic complex and facilitating the reaction. masterorganicchemistry.com

In the second step, the leaving group (either chloride or bromide) is eliminated, and the aromaticity of the ring is restored. wikipedia.org A critical aspect of SNAr reactions is the nature of the leaving group. Contrary to SN2 reactions, where the leaving group ability is typically I > Br > Cl > F, the order is often reversed in SNAr reactions (F > Cl > Br > I). wikipedia.org This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of the halogen atom enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial attack. wikipedia.org

For this compound, nucleophilic attack can theoretically occur at either the C2 (chloro-substituted) or C4 (bromo-substituted) position. The C2 position is ortho to the ethanamine side chain and meta to the bromine, while the C4 position is para to the ethanamine side chain and meta to the chlorine. The regioselectivity of the substitution would be influenced by the specific nucleophile, reaction conditions, and the relative ability of chlorine versus bromine to stabilize the intermediate and act as a leaving group in this specific electronic environment.

| Factor | Influence on SNAr Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Accelerates reaction | Stabilizes the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |

| Position of EWGs | Ortho/Para > Meta | Allows for direct resonance delocalization of the negative charge onto the EWG. byjus.com |

| Leaving Group (Halogens) | Generally F > Cl > Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the electronegativity of the attached halogen. wikipedia.org |

| Nucleophile Strength | Stronger nucleophiles generally react faster | Facilitates the initial attack on the electron-deficient aromatic ring. |

Directed ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. harvard.edu The reaction uses a directing metalation group (DMG) on the aromatic ring to chelate an organolithium base (like n-butyllithium or sec-butyllithium), directing deprotonation specifically to the ortho position. uwindsor.ca

For this compound, the primary amino group of the ethanamine side chain is not a strong DMG. However, it can be readily converted into a more effective DMG, such as an amide, carbamate, or sulfonamide. For example, acylation of the amine would provide an N-acyl derivative which is a potent DMG.

Once the DMG is in place, treatment with a strong lithium base at low temperatures would direct the deprotonation to one of the available ortho positions. On the this compound scaffold, there are two potential sites for DoM relative to a DMG at the ethanamine position: C2 and C6.

C2 Position: This position is already substituted with a chlorine atom. Therefore, metal-halogen exchange is a possible competing pathway, especially with alkyllithiums like n-BuLi or t-BuLi.

C6 Position: This position bears a hydrogen atom and is ortho to the DMG and meta to the chlorine atom. This site is the most probable location for deprotonation in a classic DoM pathway.

Following the ortho-lithiation, the resulting aryllithium intermediate can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides, silyl (B83357) chlorides) to introduce a new functional group at the C6 position with high regioselectivity. harvard.edu This strategy provides a reliable method for synthesizing contiguously substituted aromatic compounds that are otherwise difficult to access.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation of this compound Derivatives

The reaction pathways for transformations of this compound derivatives are primarily dictated by the interplay of electronic effects, steric hindrance, and the nature of the reagents.

SNAr Reaction Pathway: The archetypal SNAr pathway proceeds via the formation of the Meisenheimer intermediate. wikipedia.org For a derivative of the title compound, the stability of this intermediate is key. Computational studies on analogous systems, such as dichloroquinazolines, have been used to model the regioselectivity of SNAr reactions. nih.gov These studies calculate the energies of the intermediates formed from nucleophilic attack at different positions. For the chlorophenyl ring of our target molecule, attack at C2 would place the negative charge in proximity to the bromo and ethanamine groups, while attack at C4 would place it near the chloro and ethanamine groups. The relative energies of these two potential Meisenheimer complexes would determine the regiochemical outcome.

Recent research has also identified an alternative, concerted SNAr mechanism that does not involve a stable intermediate. nih.govacs.org This pathway is favored by factors such as a better leaving group (like bromide) and a less-activating electron-withdrawing group. masterorganicchemistry.com DFT calculations on the reaction of 5-bromo-1,2,3-triazines with phenols, for instance, revealed a concerted process where the addition of the nucleophile and elimination of the bromide occur simultaneously. acs.org It is plausible that under certain conditions, derivatives of this compound could also react via such a concerted pathway, particularly at the C4-Br position.

DoM Reaction Pathway: The mechanism of DoM begins with the coordination of the organolithium base to the heteroatom of the directing group (e.g., the oxygen of an N-acyl group). nih.gov This pre-coordination complex brings the strong base into close proximity to the ortho-protons, facilitating their abstraction. Kinetic studies on similar systems have shown that the reaction order can be complex, often involving mixed aggregates of the organolithium reagent and the substrate. nih.gov DFT and NMR studies on the ortho-lithiation of N-H sulfoximines have successfully characterized the complex aggregates formed during the reaction, including dimers and tetramers involving the lithiated substrate and molecules of the butyllithium (B86547) base. semanticscholar.org These studies highlight that the reaction pathway is not a simple deprotonation but involves a series of aggregated species.

Transition State Analysis in Relevant Reaction Mechanisms

Transition state (TS) analysis, often performed using computational methods like Density Functional Theory (DFT), provides profound insight into reaction barriers and selectivity.

In SNAr Reactions: For the stepwise SNAr mechanism, two transition states are involved: one for the formation of the Meisenheimer complex (TS1) and one for its collapse to the product (TS2). In most cases, TS1, which corresponds to the disruption of aromaticity, is the higher energy barrier and thus represents the rate-determining step. masterorganicchemistry.com Computational studies can optimize the geometries of these transition states and calculate their corresponding activation energies. For example, in a study on the regioselectivity of SNAr on 2,4-dichloroquinazoline (B46505), the activation barriers for nucleophilic attack at C2 and C4 were calculated to explain the observed experimental outcome. nih.gov

For the concerted SNAr mechanism, there is only a single transition state between reactants and products. acs.org Computational analysis can distinguish between stepwise and concerted pathways by searching for a stable intermediate on the potential energy surface. If no stable intermediate can be located, the reaction is deemed concerted. A computational study on various aryl fluorides predicted whether a given substrate would favor a concerted or stepwise mechanism based on its electron affinity. nih.gov

In DoM Reactions: The key transition state in a DoM reaction is that of the proton abstraction step. The structure of this TS involves the coordinated organolithium aggregate pulling a proton from the ortho-position. The energy of this transition state is highly dependent on the directing group, the base, the solvent, and the nature of the aggregates in solution. nih.govsemanticscholar.org While direct experimental observation of these transition states is not feasible, their structures and energies can be modeled computationally. Such calculations can explain the regioselectivity observed in molecules with multiple potential deprotonation sites by comparing the activation energies for each pathway. For instance, in systems with competing DMGs, the transition state leading from the complex with the stronger directing group will be lower in energy, dictating the site of metalation. harvard.edu

| Reaction System (Analogous) | Parameter | Calculated Value (kcal/mol) | Implication |

|---|---|---|---|

| SNAr of 2,4-dichloroquinazoline with an amine nih.gov | ΔE‡ (Attack at C4) | 16.1 | Lower activation barrier at C4 explains the observed regioselectivity for substitution at this position. |

| SNAr of 2,4-dichloroquinazoline with an amine nih.gov | ΔE‡ (Attack at C2) | 22.7 | Higher activation barrier makes substitution at C2 kinetically unfavorable. |

| SNAr of 5-bromo-1,2,3-triazine (B172147) with phenol (B47542) acs.org | Nature of Pathway | Concerted | No stable Meisenheimer intermediate was found computationally, indicating a single transition state. |

Note: Data is from analogous systems and serves to illustrate the principles of mechanistic analysis. Actual values for this compound derivatives would require specific calculations.

Derivatization Strategies and Analogue Synthesis Utilizing 1 4 Bromo 2 Chlorophenyl Ethanamine

Synthesis of Amide and Carbamate (B1207046) Derivatives from 1-(4-Bromo-2-chlorophenyl)ethanamine

The primary amine of this compound is readily derivatized to form amides and carbamates through well-established synthetic protocols. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Amide Synthesis: Amide derivatives are typically synthesized by reacting this compound with a suitable acylating agent. youtube.com Common methods include reaction with acyl chlorides or carboxylic acid anhydrides. The reaction with an acyl chloride, for instance, proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for nucleophilic attack. mdpi.com

Carbamate Synthesis: Carbamates can be prepared from this compound using several methods. organic-chemistry.org A common approach involves the reaction with a chloroformate, such as phenyl chloroformate or methyl chloroformate, in the presence of a base. researchgate.net The amine attacks the chloroformate, displacing the chloride to form the carbamate linkage. Another versatile method is the reaction with an isocyanate, which directly yields the corresponding urea (B33335) derivative, a close analogue of carbamates. Additionally, modern methods for carbamate synthesis include the three-component coupling of amines, carbon dioxide, and alkyl halides, offering an efficient route under mild conditions. nih.gov The Curtius rearrangement of an acyl azide, generated from a carboxylic acid, can also produce an isocyanate intermediate in situ, which is then trapped by an alcohol to form the carbamate, or by the parent amine to form a urea. libretexts.org

The table below illustrates potential amide and carbamate derivatives that can be synthesized from this compound using standard acylating and carbamoylating agents.

| Starting Material | Reagent | Product Class | Representative Product Structure |

| This compound | Acetyl Chloride | Amide | N-(1-(4-bromo-2-chlorophenyl)ethyl)acetamide |

| This compound | Benzoyl Chloride | Amide | N-(1-(4-bromo-2-chlorophenyl)ethyl)benzamide |

| This compound | Methyl Chloroformate | Carbamate | Methyl (1-(4-bromo-2-chlorophenyl)ethyl)carbamate |

| This compound | Phenyl Isocyanate | Urea | 1-(1-(4-bromo-2-chlorophenyl)ethyl)-3-phenylurea |

Incorporation into Heterocyclic Ring Systems via this compound

The synthesis of nitrogen-containing heterocycles often involves the condensation of an amine with a bifunctional electrophile. For example:

Pyrroles and Imidazoles: Reaction with 1,4-dicarbonyl compounds can lead to the formation of substituted pyrroles via the Paal-Knorr synthesis. Similarly, reaction with 1,2-dicarbonyl compounds in the presence of an aldehyde can yield substituted imidazoles.

Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents can be used to construct pyrimidine (B1678525) rings, which are central to many biologically important molecules. researchgate.net

1,2,4-Triazoles: The amine can be used to build 1,2,4-triazole (B32235) systems, which are known for their diverse chemical reactivity. mdpi.com For instance, after conversion to a hydrazide or a related intermediate, cyclization with appropriate reagents can yield the triazole core.

Mannich Reaction: The amine can participate as the amine component in the Mannich reaction, condensing with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen to form β-amino ketones or related structures, which are versatile intermediates for further cyclizations. researchgate.net

These strategies allow the rigid, substituted phenyl-ethyl scaffold of the starting material to be integrated into a larger, more complex heterocyclic framework, thereby generating novel chemical diversity.

Synthesis of Advanced Polyfunctionalized Compounds with the this compound Moiety

The presence of a bromine atom on the phenyl ring of this compound is a key feature for advanced derivatization, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of new carbon-carbon bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org

This strategy allows for the introduction of a wide variety of substituents at the C4-position of the phenyl ring. For example, coupling with arylboronic acids yields biaryl structures, while coupling with alkenyl- or alkylboron reagents introduces unsaturated or saturated carbon chains. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or cesium carbonate. nih.govmdpi.com

The general reaction scheme is as follows: this compound + R-B(OH)₂ --(Pd Catalyst, Base)--> 1-(4-R-2-chlorophenyl)ethanamine

This methodology significantly expands the accessible chemical space. The amine group can be protected prior to the coupling reaction and deprotected afterward, allowing for selective functionalization of either the aromatic ring or the amine. This dual reactivity enables the synthesis of highly complex, polyfunctionalized molecules built upon the original this compound core.

The table below provides examples of potential polyfunctionalized compounds synthesized via Suzuki coupling.

| Reagent | Coupling Partner (R-B(OH)₂) | Product |

| This compound | Phenylboronic acid | 1-(4'-Phenyl-[1,1'-biphenyl]-2-chloro)ethanamine |

| This compound | 4-Methoxyphenylboronic acid | 1-(2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanamine |

| This compound | Thiophene-2-boronic acid | 1-(2-Chloro-4-(thiophen-2-yl)phenyl)ethanamine |

| This compound | Cyclopropylboronic acid | 1-(2-Chloro-4-cyclopropylphenyl)ethanamine |

Exploration of Structure-Reactivity Relationships through Derivatization

Derivatization of this compound is essential for probing structure-reactivity relationships (SAR). frontiersin.org The electronic properties of the phenyl ring are significantly influenced by the two halogen substituents. Both chlorine and bromine are electron-withdrawing groups via induction and weakly deactivating towards electrophilic aromatic substitution. This electronic profile affects the nucleophilicity of the primary amine; the electron-withdrawing nature of the ring reduces the basicity and nucleophilicity of the amine compared to a non-halogenated analogue like 1-phenylethanamine.

Computational studies, such as Density Functional Theory (DFT), on analogous structures have been used to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). mdpi.com Such analyses can predict sites of chemical reactivity. For this compound, the amine group is the primary site for nucleophilic attack.

The differential reactivity of the C-Br and C-Cl bonds is another key aspect. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4-position (para to the ethanamine group) while leaving the C2-chloro substituent intact. nih.gov This selective reactivity is a cornerstone of synthetic strategies aimed at building molecular complexity in a controlled manner.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Bromo 2 Chlorophenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex chiral amines like 1-(4-bromo-2-chlorophenyl)ethanamine. researchgate.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to this compound

Two-dimensional (2D) NMR experiments are particularly powerful for deciphering the intricate structure of this compound. researchgate.netnih.gov These techniques disperse the NMR signals into two dimensions, resolving spectral overlap that can obscure analysis in one-dimensional (1D) spectra. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the methine proton (CH) and the methyl protons (CH3) of the ethylamine (B1201723) side chain, as well as couplings between the aromatic protons on the phenyl ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This provides a direct link between the proton and carbon skeletons of the molecule. In the case of this compound, the HSQC spectrum would show a cross-peak connecting the methine proton to its attached carbon and the methyl protons to their carbon. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): Complementary to HSQC, the HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is crucial for establishing the connectivity of different functional groups. For instance, HMBC can show correlations from the methine and methyl protons to the aromatic carbons, confirming the attachment of the ethylamine group to the phenyl ring. sdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the protons of the ethylamine side chain and the protons on the aromatic ring, offering insights into the molecule's preferred conformation. youtube.com

| 2D NMR Technique | Information Gained for this compound |

| COSY | Identifies J-coupled protons (e.g., CH-CH3 coupling in the ethylamine side chain and between aromatic protons). sdsu.edu |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei (e.g., methine C-H and methyl C-H). sdsu.eduyoutube.com |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations, confirming the connectivity of the ethylamine group to the phenyl ring. sdsu.edu |

| NOESY | Reveals through-space proximity of protons, aiding in conformational analysis. youtube.com |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination of this compound

The determination of enantiomeric excess (ee) is critical for chiral compounds. Chiral NMR shift reagents are compounds that interact with enantiomers to form transient diastereomeric complexes. nih.govresearchgate.net These complexes have different NMR spectra, allowing for the quantification of each enantiomer. nih.govresearchgate.net

For primary amines like this compound, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. nih.govresearchgate.net For example, reacting the amine with a chiral acid, such as (S)-mandelic acid or Mosher's acid, forms diastereomeric salts or amides. usm.eduarkat-usa.org The protons (or other nuclei like ¹⁹F if a fluorinated reagent is used) in the vicinity of the newly formed stereocenter will exhibit separate signals in the NMR spectrum for each diastereomer, allowing for the integration and calculation of the enantiomeric excess. usm.edunih.gov The Bull-James assembly, a chiral boronic acid-based system, is another effective reagent for determining the ee of primary amines via ¹H NMR. nih.govacs.org

| Chiral NMR Reagent Type | Mechanism | Application to this compound |

| Chiral Derivatizing Agents (e.g., Mosher's acid) | Covalent bond formation to create diastereomers with distinct NMR signals. nih.govusm.edu | Reaction with the amine group to form diastereomeric amides, allowing for ee determination by integrating the separated signals. usm.edu |

| Chiral Solvating Agents (e.g., (S)-mandelic acid) | Non-covalent interaction to form transient diastereomeric complexes. researchgate.netnih.gov | Formation of diastereomeric salts with the amine, leading to separation of proton signals in the NMR spectrum for ee calculation. arkat-usa.org |

| Chiral Lanthanide Shift Reagents | Formation of diastereomeric complexes that induce large chemical shift differences. nih.gov | Can be used to resolve enantiomeric signals, though less common now due to potential for signal broadening. |

| Bull-James Assembly | Forms a chiral boronic acid-based assembly that interacts with the amine. nih.govacs.org | Can act as both a chiral auxiliary and a shift reagent for in situ ee determination. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. For this compound, HRMS can confirm its molecular formula (C₈H₉BrClN) with high accuracy.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the protonated molecule can be analyzed. researchgate.net This provides valuable structural information. For phenylethylamine derivatives, characteristic fragmentation pathways often involve cleavage of the Cα-Cβ bond of the side chain, leading to the formation of specific fragment ions. researchgate.net The analysis of these fragments helps to confirm the structure of the molecule.

| HRMS Analysis | Information Obtained for this compound |

| Precise Mass Measurement | Confirms the elemental composition (C₈H₉BrClN). |

| Fragmentation Analysis (MS/MS) | Reveals characteristic cleavage patterns, such as α- and β-cleavage of the ethylamine side chain, supporting the proposed structure. researchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups.

For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching vibrations of the ethyl group just below 3000 cm⁻¹. libretexts.org

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.org

C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) ring. libretexts.orglibretexts.org For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected. libretexts.org

C-Cl and C-Br stretching vibrations at lower frequencies.

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

| Vibrational Mode | Expected IR Absorption Region (cm⁻¹) | Structural Feature in this compound |

| N-H Stretch | 3300-3500 | Primary amine (-NH₂) |

| Aromatic C-H Stretch | 3030-3100 | Phenyl ring |

| Aliphatic C-H Stretch | 2850-2960 | Ethyl group (-CH-CH₃) |

| Aromatic C=C Stretch | 1450-1600 | Phenyl ring libretexts.org |

| C-H Out-of-Plane Bending | 650-900 | 1,2,4-trisubstituted benzene ring libretexts.orglibretexts.org |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.netsoton.ac.uk This technique requires a single crystal of high quality. youtube.com The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of electron density and thus the positions of all atoms in the molecule.

For this compound, a successful XRD analysis would provide:

Unambiguous confirmation of the connectivity of the atoms.

Precise bond lengths, bond angles, and torsion angles.

The absolute configuration (R or S) at the chiral center, which is possible due to the presence of the heavy bromine and chlorine atoms that facilitate anomalous dispersion. researchgate.net

Information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. nih.gov

| XRD Analysis | Information Provided for this compound |

| Structure Determination | Provides the precise 3D arrangement of atoms, bond lengths, and angles. researchgate.net |

| Absolute Stereochemistry | Unambiguously determines the R/S configuration at the chiral center. usm.eduresearchgate.net |

| Solid-State Packing | Reveals how molecules are arranged in the crystal and identifies intermolecular forces like hydrogen bonding. nih.gov |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Conformational Analysis of this compound Enantiomers

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. nih.gov

For the enantiomers of this compound, ECD spectra would be mirror images of each other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the R and S enantiomers, it is possible to assign the absolute configuration. nih.gov This technique is particularly valuable when single crystals for XRD are not available. The ECD spectrum is influenced by the different conformations a molecule can adopt in solution, providing insights into the conformational preferences of the enantiomers. nih.gov

Computational Chemistry and Theoretical Studies of 1 4 Bromo 2 Chlorophenyl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

Table 1: Illustrative Energetic Profile for a Hypothetical Reductive Amination Step

| Species | Relative Energy (kcal/mol) |

| 4-bromo-2-chloroacetophenone + NH3 | 0.0 |

| Imine Intermediate | +15.2 |

| Transition State (Hydride Transfer) | +28.5 |

| 1-(4-Bromo-2-chlorophenyl)ethanamine | -5.7 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.

A significant application of DFT is the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. nih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common DFT-based method for calculating NMR chemical shifts (¹H and ¹³C). These predicted shifts can be compared with experimental data to confirm the structure of this compound and to assign specific resonances.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net This information is used to generate a theoretical IR spectrum that can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the N-H stretches of the amine group and C-Br/C-Cl stretches.

Electronic Circular Dichroism (ECD): For chiral molecules like this compound, time-dependent DFT (TD-DFT) can be used to predict the ECD spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of a specific enantiomer can be determined. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (ppm, -CH(NH₂)-) | 4.15 | 4.12 |

| ¹³C NMR (ppm, -CH(NH₂)-) | 52.3 | 52.8 |

| IR (cm⁻¹, N-H stretch) | 3350, 3280 | 3345, 3275 |

| ECD (nm, major peak) | 225 | 228 |

Note: The data in this table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment. nih.gov

By simulating the molecule over a period of time, the various accessible conformations and their relative energies can be explored. This is particularly important for understanding how the molecule might bind to a receptor or a catalyst. MD simulations can also be used to study the intermolecular interactions between molecules of this compound in the liquid or solid state, or its interactions with solvent molecules. nih.gov These simulations can reveal important information about hydrogen bonding networks and other non-covalent interactions that govern the macroscopic properties of the substance. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States of this compound Transformations

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net For transformations involving this compound, such as N-acylation or its use in cross-coupling reactions, these studies can pinpoint the structures of transition states.

By locating the transition state on the potential energy surface, the activation energy for a reaction can be calculated, providing a quantitative measure of the reaction rate. Furthermore, analysis of the transition state structure can reveal the key atomic motions involved in the bond-breaking and bond-forming processes. This fundamental understanding is crucial for optimizing reaction conditions and for the rational design of new chemical transformations.

Computational Approaches to Enantioselective Catalysis Design Utilizing this compound

As a chiral amine, this compound can serve as a valuable chiral building block or a ligand in enantioselective catalysis. Computational methods play a key role in designing and understanding such catalytic systems.

DFT and MD simulations can be used to model the interaction of the enantiomers of this compound with a chiral catalyst. By calculating the energies of the diastereomeric transition states leading to the major and minor enantiomers of the product, the enantioselectivity of the reaction can be predicted. These computational models allow for the virtual screening of different catalyst structures and reaction conditions to identify the optimal system for achieving high enantiomeric excess. This in silico approach can significantly accelerate the development of new and efficient enantioselective catalytic processes.

1 4 Bromo 2 Chlorophenyl Ethanamine As a Key Synthetic Intermediate in Complex Molecule Synthesis

Utilization in the Synthesis of Chiral Amines and Amino Acid Analogues

Chiral amines are fundamental components of countless pharmaceuticals, agrochemicals, and biologically active natural products. nih.gov They also serve as indispensable tools in asymmetric synthesis, acting as chiral auxiliaries, resolving agents, or ligands for metal catalysts. nih.govsigmaaldrich.com 1-(4-Bromo-2-chlorophenyl)ethanamine is itself a chiral molecule, and its enantiomerically pure forms are significant precursors for the synthesis of more complex, high-value chiral amines and non-proteinogenic amino acid analogues.

The generation of enantiopure amines from racemic mixtures or prochiral precursors is a central theme in organic chemistry. Key strategies include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and related unsaturated nitrogen-containing compounds is a powerful method for accessing chiral amines with high enantioselectivity. nih.gov Iridium complexes with chiral phosphine (B1218219) ligands, for example, have shown high efficacy in the reduction of N-aryl imines. nih.gov

Biocatalysis: Engineered enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), offer a green and highly selective route to chiral amines. nih.gov These biocatalysts can convert a prochiral ketone into a single enantiomer of an amine with exceptional precision, operating under mild, aqueous conditions. nih.gov

Hydrogen Borrowing: This atom-economical strategy involves the temporary oxidation of an alcohol to a ketone or aldehyde, which then reacts with an amine to form an imine in situ. thieme-connect.de The same metal catalyst that "borrowed" the hydrogen then reduces the imine, transferring the hydrogen back to form the final amine product. thieme-connect.de

Diastereomeric Resolution: A classical method involves reacting a racemic amine with a chiral resolving agent, such as an enantiopure carboxylic acid, to form diastereomeric salts. researchgate.net These salts often have different solubilities, allowing them to be separated by crystallization.

The (R)- and (S)-enantiomers of this compound serve as foundational chiral building blocks. The primary amine can be elaborated into a variety of other functional groups or used as a handle to construct peptide linkages, making it a key starting material for amino acid analogues that are not found in nature. These unnatural amino acids are crucial for developing peptide-based drugs with improved stability and tailored biological activity.

Synthetic Strategies for Chiral Amine Production

| Method | Description | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of a prochiral imine or enamine using a chiral catalyst. nih.gov | Chiral transition metal complexes (e.g., Ir, Rh, Ru) with chiral phosphine ligands. nih.gov | High enantioselectivity, broad substrate scope. |

| Biocatalysis | Enzyme-mediated amination of a prochiral ketone. nih.gov | Transaminases (TAs), Amine Dehydrogenases (AmDHs). nih.gov | Exceptional stereoselectivity, green reaction conditions (aqueous, mild temperature). |

| Hydrogen Borrowing | Amination of alcohols where the alcohol is transiently oxidized to an aldehyde/ketone. thieme-connect.de | Iridium or Ruthenium catalysts. thieme-connect.de | Atom economical, water is the only byproduct. |

| Diastereomeric Resolution | Separation of a racemic amine via formation of diastereomeric salts with a chiral acid. researchgate.net | Enantiopure acids (e.g., tartaric acid, binaphthoic acid). researchgate.net | Well-established, applicable on a large scale. |

Application in Natural Product Total Synthesis Scaffolds

While specific instances of this compound being used in the completed total synthesis of a natural product are not widely documented in prominent literature, its structural features make it a highly suitable scaffold for such endeavors. The di-halogenated phenyl ring provides a rigid, pre-functionalized core that can be elaborated into more complex structures.